Scientific Field: Analytical Chemistry
Summary of the Application: CMBT has been used as a matrix in MALDI-MSI, a technique used to visualize the spatial distribution of molecules like proteins, peptides, lipids, drugs, and metabolites in tissue samples.
Methods of Application or Experimental Procedures: The CMBT matrix was applied to mouse kidney samples using a sublimation apparatus connected to a vacuum pump to achieve a pressure of 0.05 Torr. A Q-Exactive mass spectrometer equipped with a Spectroglyph MALDI ion source was employed for MALDI-MSI experiments.
Results or Outcomes: A matrix thickness of 0.15 mg/cm² yielded high-quality images.
Scientific Field: Biochemistry
Summary of the Application: CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry
Scientific Field: Inorganic Chemistry
Summary of the Application: CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine
5-Chloro-2-mercaptobenzothiazole (CMBT) is a heterocyclic organic compound belonging to the class of thiones. It is a white to slightly yellow crystalline solid []. CMBT has gained significance in scientific research due to its unique properties and potential applications in various fields [, ].
CMBT possesses a bicyclic structure consisting of a benzene ring fused with a thiazole ring. The chlorine atom is attached to the fifth position (C-5) of the benzene ring, while the mercapto group (SH) is attached to the second position (C-2) of the thiazole ring [, ]. The presence of the sulfur atom in the thiazole ring contributes to the thione character of CMBT [].
Here are some notable aspects of CMBT's structure:
CMBT can participate in various chemical reactions due to its functional groups. Here are some relevant examples:
C6H4Cl-NH2-SH + HCOOH -> C7H4ClNS2 + H2O
CMBT can act as a hydrogen fluoride (HF) acceptor. This property has been utilized in the synthesis of fluorinated drugs like 5-chloro-2-(4'-fluorophenylsulfonyl)benzothiazole, a potential cancer treatment [].
Limited information is available on other specific reactions involving CMBT. However, due to its functional groups, it is likely to undergo reactions typical of thiols and aromatic compounds [].
CMBT can pose some safety hazards:
Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].
Irritant